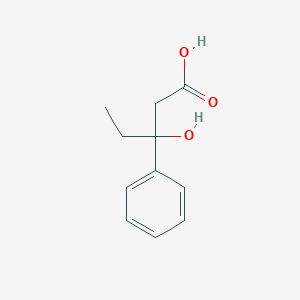

3-Hydroxy-3-phenylpentanoic acid

Description

Significance within β-Hydroxy Acid Chemistry and Organic Synthesis

β-Hydroxy acids (BHAs) are a notable class of carboxylic acids characterized by a hydroxyl group on the carbon atom beta to the carboxyl group. wikipedia.orgnih.gov This structural motif is the foundation for their unique chemical reactivity and utility. In organic synthesis, β-hydroxy acids and their ester derivatives are valuable intermediates and building blocks for creating more complex molecules. organic-chemistry.org Their dehydration can yield α,β-unsaturated acids, and they are precursors in the synthesis of various natural products and pharmaceuticals. wikipedia.orgresearchgate.net

The synthesis of β-hydroxy esters, which can be hydrolyzed to form β-hydroxy acids like 3-hydroxy-3-phenylpentanoic acid, is often achieved through classic named reactions. Two prominent methods include:

The Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than Grignard reagents and adds nucleophilically to the carbonyl component to form a β-hydroxy ester. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would typically involve the reaction of acetophenone (B1666503) with an α-haloacetate ester and zinc, followed by hydrolysis. The use of t-butyl esters in a modified Reformatsky reaction has been shown to directly yield β-hydroxy acids. rsc.org

The Grignard Reaction: Grignard reagents (organomagnesium halides) are powerful nucleophiles that can react with a variety of electrophiles. organic-chemistry.orgtamu.edu While their reaction with esters typically leads to tertiary alcohols through double addition, they can be used to synthesize carboxylic acids by reacting with carbon dioxide (dry ice). youtube.comlibretexts.org To synthesize this compound via a Grignard pathway, one could envision a multi-step process, potentially involving the reaction of a Grignard reagent with a β-keto ester, followed by selective reduction.

The strategic placement of the hydroxyl and phenyl groups in this compound makes it a chiral molecule, and its enantiomerically pure forms are particularly valuable as building blocks in asymmetric synthesis.

Current Research Trajectories and Emergent Questions Pertaining to this compound

Contemporary research on this compound is largely focused on its application as a versatile chiral building block in the asymmetric synthesis of complex natural products. Its specific stereoisomers serve as key intermediates for constructing molecules with precise three-dimensional architectures.

A significant area of research involves the practical preparation of enantiomerically pure forms of the acid. For instance, the (3S)-hydroxy-5-phenylpentanoic acid, a related structure, has been synthesized via an Evans aldol (B89426) addition, a reliable method for creating stereocontrolled carbon-carbon bonds. nih.govresearchgate.net This chiral acid was then utilized as a common intermediate in the total synthesis of several diarylpentanoid and diarylheptanoid natural products, such as (S)-daphneolone and (S)-dihydroyashabushiketol. nih.govresearchgate.net This approach highlights the compound's role as a privileged scaffold from which multiple complex targets can be divergently synthesized.

Furthermore, derivatives of this acid, such as (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), are recognized for their utility in peptide synthesis and pharmaceutical development. chemimpex.com The defined stereochemistry of these building blocks is crucial for designing biologically active molecules and drugs with enhanced specificity. chemimpex.com

Emergent questions in this field revolve around developing more efficient and scalable stereoselective syntheses of this compound and its analogues. Researchers continue to explore novel catalytic methods to access these compounds with high enantiopurity, avoiding the need for classical resolution techniques. The application of these building blocks in creating new materials, such as biodegradable polymers, is also an area of nascent investigation. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-11(14,8-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABQFWMUVKJALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304920 | |

| Record name | 3-Hydroxy-3-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-26-7 | |

| Record name | NSC168216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 3 Phenylpentanoic Acid and Its Enantiomers

Conventional Chemical Synthesis Strategies

Conventional methods for synthesizing β-hydroxy acids typically focus on the formation of the carbon-carbon bond between the α and β positions relative to the carboxylic acid group. These strategies often produce a racemic mixture of the product, meaning an equal amount of both enantiomers.

The preparation of racemic 3-hydroxy-3-phenylpentanoic acid can be efficiently achieved through well-established carbonyl addition reactions. Two primary methods are the Reformatsky reaction and the aldol (B89426) addition.

The Reformatsky reaction is a reliable method for synthesizing β-hydroxy esters, which can then be hydrolyzed to the desired β-hydroxy acid. wikipedia.orgnrochemistry.com This reaction involves the treatment of a ketone or aldehyde with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of the target molecule, propiophenone (B1677668) would be treated with an α-bromo ester, such as ethyl bromoacetate, and zinc dust. The zinc first undergoes oxidative addition into the carbon-bromine bond of the ester to form an organozinc reagent known as a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate then adds to the carbonyl group of propiophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester, which can be saponified to give racemic this compound. The key advantage of the Reformatsky enolates is their lower reactivity compared to lithium enolates, which prevents undesired side reactions like self-condensation of the ester. wikipedia.org

| Reactant 1 | Reactant 2 | Reagents | Intermediate Product | Final Product |

| Propiophenone | Ethyl bromoacetate | 1. Zn dust 2. H₃O⁺ | Ethyl 3-hydroxy-3-phenylpentanoate | This compound |

An alternative approach is the aldol addition , a cornerstone of carbon-carbon bond formation. princeton.edu In a directed aldol approach, a pre-formed enolate of a carboxylic acid ester is reacted with a ketone. To synthesize this compound, the lithium enolate of ethyl acetate (B1210297) could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This enolate would then be added to propiophenone. youtube.com The reaction is quenched with a proton source to afford the ethyl ester of the target acid, followed by hydrolysis.

When a molecule contains more than one stereocenter, the relative configuration between them is known as diastereoselectivity. While this compound itself possesses only one stereocenter, the principles of diastereoselective synthesis are fundamental to the broader field of β-hydroxy acid preparation and are crucial for the asymmetric methods discussed later.

The stereochemical outcome of aldol additions is often explained by the Zimmerman-Traxler model . princeton.edulibretexts.org This model postulates a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the electrophile (e.g., an aldehyde). The geometry of the enolate (E or Z) directly influences the relative stereochemistry of the product.

A Z-enolate typically leads to the syn-diastereomer.

An E-enolate typically leads to the anti-diastereomer.

Control over enolate geometry can be achieved by carefully selecting the carbonyl compound, the base, and the reaction conditions (solvent, temperature). princeton.edu For instance, the use of bulky bases tends to favor the formation of E-enolates, while certain counter-ions can promote Z-enolate formation. These principles are foundational for developing highly stereoselective syntheses of more complex polyketide natural products containing multiple β-hydroxy acid motifs. acs.orgrsc.org

Asymmetric Synthesis of Enantiopure this compound

Accessing enantiomerically pure forms of this compound requires asymmetric synthesis, where a chiral influence directs the reaction to favor one enantiomer over the other.

One of the most robust methods for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is then removed.

The Evans aldol addition is a benchmark for asymmetric synthesis, providing reliable and high levels of stereocontrol. alfa-chemistry.comchem-station.com This methodology employs N-acyloxazolidinones as chiral auxiliaries, which are readily available from amino acids like valine or phenylalanine. chem-station.com

For the synthesis of an enantiomer of this compound, one could use an N-acetyl oxazolidinone. The process involves the following steps:

Enolate Formation: The N-acetyl group is deprotonated using a base, typically in the presence of a boron Lewis acid like dibutylboron triflate (Bu₂BOTf). This generates a chiral Z-enolate, where the boron chelates to both carbonyl oxygens of the imide, locking it into a rigid conformation. alfa-chemistry.comchem-station.com

Aldol Addition: The chiral boron enolate is then reacted with propiophenone. The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the ketone to approach from the less hindered face. libretexts.org This controls the absolute stereochemistry of the newly formed stereocenter. The Evans protocol using boron enolates reliably produces the syn-aldol adduct. chem-station.com

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, typically through hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide, to release the enantiomerically pure this compound. The valuable chiral auxiliary can often be recovered. alfa-chemistry.com

| Feature | Description |

| Chiral Influence | Covalently attached oxazolidinone auxiliary. |

| Enolate Type | Boron-mediated Z-enolate. |

| Transition State | Rigid, chair-like Zimmerman-Traxler model. |

| Stereocontrol | High diastereoselectivity and enantioselectivity, dictated by the auxiliary. |

| Product | Typically the syn-aldol adduct. |

| Final Step | Cleavage of the auxiliary to yield the chiral acid. |

In recent decades, catalytic asymmetric methods have become increasingly prominent as they avoid the need for stoichiometric chiral auxiliaries, improving atom economy.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The proline-catalyzed asymmetric aldol reaction is a classic example. youtube.comyoutube.com L-proline, a natural amino acid, can catalyze the aldol reaction between a ketone and an aldehyde. The mechanism involves the formation of a chiral enamine intermediate from the catalyst and one of the carbonyl substrates. This enamine then attacks the other carbonyl partner (the electrophile), which is activated via hydrogen bonding to the carboxylic acid group of the proline. This dual activation within a well-defined bicyclic transition state leads to high enantioselectivity. youtube.com To synthesize the target molecule, an organocatalytic aldol reaction between acetone (B3395972) and propiophenone could be envisioned, followed by subsequent chain extension and oxidation to yield the final acid. Other organocatalysts, such as those derived from cinchona alkaloids, have also proven effective for asymmetric aldol reactions leading to β-hydroxy α-amino acids and could be adapted for β-hydroxy acids. acs.orgnih.gov

Transition metal catalysis offers another powerful avenue for asymmetric synthesis. acs.org A highly effective strategy for preparing enantiopure β-hydroxy acids is the asymmetric hydrogenation of the corresponding β-keto ester. For the target molecule, this would involve the synthesis of ethyl 3-oxo-3-phenylpentanoate, which is then subjected to hydrogenation using a chiral transition metal catalyst. Complexes of ruthenium or rhodium with chiral phosphine (B1218219) ligands, such as BINAP, are widely used for this purpose. The chiral metal complex coordinates to the ketone and delivers hydrogen to one face of the carbonyl group preferentially, resulting in the β-hydroxy ester with high enantiomeric excess. acs.org Subsequent hydrolysis provides the enantiopure this compound. Other transition-metal catalyzed methods, such as rhodium-catalyzed C-H insertion reactions, also provide pathways to chiral β-hydroxy acids. nih.gov

Chiral Auxiliary-Mediated Approaches

Enzymatic and Biocatalytic Synthesis of this compound and Related Structures

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound. These biological systems, including isolated enzymes and whole microbial organisms, can perform complex chemical transformations with remarkable precision, often under mild reaction conditions. nih.gov

Stereoselective Enzymatic Transformations of β-Hydroxy Esters

The stereoselective synthesis of chiral β-hydroxy acids and their corresponding esters is frequently accomplished through the enzymatic resolution of racemic mixtures. Hydrolases, particularly lipases and esterases, are widely employed for this purpose due to their ability to selectively catalyze the hydrolysis of one enantiomer in a racemic ester mixture, yielding an enantiopure acid and the unreacted, enantiopure ester. scielo.br

The effectiveness of this resolution is dependent on several factors, including the choice of enzyme, the structure of the substrate, and the reaction conditions. scielo.br Research into the enzymatic hydrolysis of various secondary and tertiary β-hydroxy esters has provided valuable insights into these relationships. For instance, a study comparing the activity of several enzymes on ethyl 3-hydroxy-3-phenylpropanoate, a secondary ester, found that lipase (B570770) from Candida lipolytica (PCL) provided the best results, achieving 50% conversion with high enantiomeric excess (e.e.) for both the recovered ester and the produced acid. scielo.br In contrast, for tertiary esters like ethyl 3-hydroxy-3-phenylbutanoate, pig liver esterase (PLE) showed better, albeit still modest, selectivity. scielo.br

The size of the substituent groups at the β-carbon of the ester plays a significant role in the enzyme's ability to hydrolyze the substrate. scielo.br The lipase from Pseudomonas cepacia has also demonstrated high enantioselectivity in the hydrolysis of a related aromatic substrate, 3-hydroxy-5-phenyl-4-pentenoicacidethylester, in a supercritical carbon dioxide system. nih.gov This highlights the potential of using unconventional reaction media to enhance enzymatic processes. nih.gov

Below is a table summarizing the results of enzymatic hydrolysis for various β-hydroxy esters.

| Substrate | Enzyme | Conversion (%) | Recovered Ester e.e. (%) | Product Acid e.e. (%) |

| Ethyl 3-hydroxy-3-phenylpropanoate | PCL | 50 | 98 (R) | 93 (S) |

| Ethyl 3-hydroxy-3-phenylpropanoate | PLE | 50 | 80 (R) | 80 (S) |

| Ethyl 3-hydroxy-3-phenylpropanoate | CRL | 50 | 25 (R) | 25 (S) |

| Ethyl 3-hydroxy-3-phenylbutanoate | PLE | 15 | 18 (S) | 86 (R) |

| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | PLE | 13 | 10 (S) | 66 (R) |

| Data sourced from a study on the enzymatic resolution of β-hydroxy esters. scielo.br |

Microbial Fermentation and Engineered Pathway Approaches for Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials. nih.govnih.gov These biopolymers have material properties similar to conventional plastics, making them an attractive, environmentally friendly alternative. nih.govacademicjournals.org The composition and properties of PHAs can be tailored by controlling the fermentation conditions and the genetic makeup of the producing microorganisms. nih.govmdpi.com

While the direct microbial synthesis of a homopolymer of this compound is not commonly reported, bacteria can incorporate a wide variety of monomers, including those with aromatic side chains, into PHA copolymers. nih.gov This is typically achieved by feeding the bacteria specific aromatic compounds as carbon sources, which are then metabolized and incorporated into the growing polyester (B1180765) chain. nih.gov For example, Pseudomonas putida can produce PHAs containing phenyl-alkanoate monomers when grown on appropriate precursors. nih.gov

Metabolic engineering plays a crucial role in expanding the range of monomers that can be incorporated and in increasing the yield of the desired PHA. nih.gov By introducing or modifying genes in the three main PHA synthesis pathways (acetoacetyl-CoA pathway, fatty acid synthesis, and beta-oxidation cycles), scientists can create customized PHAs. nih.govresearchgate.net For instance, engineered Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha) have been developed to produce PHAs with specific compositions. mdpi.comresearchgate.net

The introduction of aromatic monomers into the PHA backbone significantly alters the polymer's properties, such as its glass transition temperature and mechanical strength, opening up new potential applications. nih.gov Research has demonstrated the biosynthesis of various PHAs containing different aromatic groups, including phenyl, phenoxy, and even nitrated phenyl rings, by feeding corresponding precursor acids to bacteria like P. putida and P. oleovorans. nih.govresearchgate.net

The table below summarizes examples of biosynthesized PHAs containing aromatic side chains.

| Aromatic Monomer | Producing Bacterium | Carbon Source / Precursor |

| 3-hydroxy-5-phenylvalerate | Pseudomonas putida | 5-phenylvaleric acid |

| 3-hydroxy-3-phenylpropionate | Pseudomonas putida | 3-phenylpropionic acid |

| 3-hydroxy-4-phenylbutyrate | Pseudomonas putida | 4-phenylbutyric acid |

| 3-hydroxy-5-(p-tolyl)valerate | Pseudomonas putida | 5-(p-tolyl)valeric acid |

| 3-hydroxy-5-(p-cyanophenyl)valerate | Pseudomonas putida | 5-(p-cyanophenyl)valeric acid |

| 3-hydroxy-5-(p-nitrophenyl)valerate | Pseudomonas oleovorans | 5-(p-nitrophenyl)valeric acid |

| Data sourced from a review on the biosynthesis of aromatic PHAs. nih.gov |

These biocatalytic and microbial synthesis strategies underscore the power of biotechnology in creating complex and valuable chemical compounds with high stereochemical purity and tailored properties.

Stereochemical Investigations and Enantiomeric Resolution of 3 Hydroxy 3 Phenylpentanoic Acid

Chiral Recognition Mechanisms in 3-Hydroxy-3-phenylpentanoic Acid Systems

Chiral recognition is a critical process in the separation of enantiomers. In the context of this compound and its analogs, this phenomenon is primarily observed during the formation of diastereomeric salts with a chiral resolving agent. The differential stability of the resulting diastereomeric complexes is the basis for their separation.

Crystallographic studies on the diastereomeric salts of related 3-hydroxycarboxylic acids with resolving agents like cinchonidine (B190817) and (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) have elucidated the key intermolecular interactions responsible for chiral discrimination. researchgate.netnih.govnih.gov These interactions include:

Hydrogen Bonding: A network of hydrogen bonds forms between the carboxylic acid group of the hydroxy acid and the functional groups (e.g., amino and hydroxyl groups) of the resolving agent. This network creates a rigid, three-dimensional supramolecular structure. researchgate.netnih.gov

CH/π Interactions: Non-covalent interactions between the C-H bonds of the resolving agent and the π-system of the phenyl group on the hydroxy acid play a significant role in reinforcing the stability of the crystal lattice of one diastereomer over the other. researchgate.netnih.gov

The combination of these interactions leads to a more stable, less soluble diastereomeric salt, which can then be separated by crystallization. The specific geometry and steric hindrance of the substituents on both the acid and the resolving agent dictate the precise nature and strength of these interactions, ultimately determining the efficiency of the enantiomeric resolution.

Optical Resolution Techniques for this compound

Optical resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, the most relevant and effective techniques are based on the formation of diastereomers and chromatographic methods.

The formation of diastereomeric salts is a classical and highly effective method for the resolution of chiral acids like this compound. This strategy involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation.

Research on the resolution of analogous 3-hydroxycarboxylic acids has demonstrated the efficacy of this approach. researchgate.netnih.govnih.gov Chiral amines such as cinchonidine and ADPE have been successfully employed as resolving agents. researchgate.netnih.gov The choice of solvent is also crucial, as it can significantly influence the yield and enantiomeric excess (ee) of the resolved salt. For instance, in the resolution of racemic 3-hydroxy-5-phenylpentanoic acid with cinchonidine, toluene (B28343) was found to be a highly effective solvent. nih.gov

Table 1: Optical Resolution of Racemic 3-hydroxy-5-phenylpentanoic acid (rac-3) with Cinchonidine

| Entry | Solvent | Yield (%) | ee (%) of (R)-3 | Efficiency (%) |

| 1 | Toluene | 45 | 80 | 36 |

| 2 | AcOEt | 48 | 75 | 36 |

| 3 | Acetone (B3395972) | 46 | 74 | 34 |

| 4 | MeCN | 42 | 78 | 33 |

Data adapted from studies on analogous compounds. researchgate.net

The efficiency of the resolution is a product of the yield and the enantiomeric excess of the obtained salt. researchgate.net Through careful selection of the resolving agent and crystallization solvent, high resolution efficiencies can be achieved.

Chromatographic techniques are powerful tools for both the separation of enantiomers and the determination of enantiomeric purity. For this compound and its analogs, two primary chromatographic strategies are employed:

Separation of Diastereomers: After forming diastereomers, for example, through an Evans aldol (B89426) addition, the resulting diastereomeric products can be separated using standard silica (B1680970) gel column chromatography due to their different polarities and interactions with the stationary phase. nih.govresearchgate.net

Direct Enantioseparation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for the analytical and preparative separation of enantiomers. For the analysis of 3-hydroxy-5-phenylpentanoic acid and related compounds, the Chiralcel OJ-H column is frequently utilized. nih.govresearchgate.net The enantiomeric excess of a sample is determined by comparing the peak areas of the two enantiomers in the chromatogram. Often, the carboxylic acid is derivatized to its methyl ester prior to HPLC analysis to improve its chromatographic behavior. researchgate.net

Table 2: HPLC Conditions for Enantiomeric Excess Determination of 3-Hydroxy-5-phenylpentanoic Acid Methyl Ester

| Parameter | Value |

| Column | Chiralcel OJ-H |

| Mobile Phase | IPA/hexane = 30/70 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (S)-enantiomer | 5.5 min |

| Retention Time (R)-enantiomer | 8.2 min |

Data based on methodologies for analogous compounds. researchgate.net

Absolute and Relative Stereochemical Assignment Strategies in this compound Analogs

Determining the absolute and relative stereochemistry of a chiral molecule is essential for understanding its properties and biological activity. For analogs of this compound, several strategies have been employed.

One common approach involves the use of chiral auxiliaries, such as in the Evans aldol reaction. researchgate.net By reacting a chiral oxazolidinone with an aldehyde, diastereomeric products are formed in a predictable manner. The stereochemistry of the major diastereomer can be assigned based on established models of the transition state. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the hydroxy acid with a known absolute configuration. nih.govresearchgate.net

Another powerful technique for determining the absolute configuration of chiral alcohols is the Mosher ester method. nih.gov This involves reacting the chiral hydroxyl group with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the ¹H or ¹⁹F NMR spectra of these esters, the absolute configuration of the original alcohol can be determined based on the differential shielding effects of the phenyl group of the MTPA moiety on the protons near the chiral center. nih.gov

These methods, while demonstrated on analogs, are directly applicable to the stereochemical assignment of the enantiomers of this compound.

Reactivity Profiles and Chemical Transformations of 3 Hydroxy 3 Phenylpentanoic Acid

Carboxylic Acid Functional Group Chemistry and Derivatization

The carboxylic acid moiety is a primary site for chemical modification. Standard transformations of carboxylic acids can be readily applied to 3-hydroxy-3-phenylpentanoic acid to produce a range of derivatives, including esters, amides, and acid chlorides.

Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. Acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid is a common method. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. The formation of esters is a reversible reaction, and to drive the equilibrium towards the product, water is typically removed as it is formed. learncbse.inbyjus.com A specific example is the conversion of (3S)-hydroxy-5-phenylpentanoic acid to its methyl ester for the purpose of determining enantiomeric excess, a reaction achieved using methyl iodide and cesium carbonate in DMF. nih.gov

Amide Formation: The synthesis of amides from this compound can be achieved through several routes. Direct reaction with an amine is generally not feasible without high temperatures. libretexts.org A more common approach involves the activation of the carboxylic acid. This can be done by converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct formation of an amide from the carboxylic acid and an amine. researchgate.net A notable example is the preparation of the Weinreb amide, N-methoxy-N-methyl-3-hydroxy-3-phenylpentanamide, from (3S)-hydroxy-5-phenylpentanoic acid using EDC and N,O-dimethylhydroxylamine hydrochloride. nih.govresearchgate.net This transformation is particularly useful as Weinreb amides are excellent acylating agents for the synthesis of ketones. researchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids. nih.gov

Other Derivatizations: The carboxylic acid can also be reduced to the corresponding primary alcohol, though this requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) and would also reduce the tertiary hydroxyl group if unprotected. Decarboxylation, the removal of the carboxyl group, is another possible transformation, though it typically requires harsh conditions. learncbse.in

| Derivative | Reagents and Conditions | Product |

| Methyl Ester | MeI, Cs₂CO₃, DMF | This compound methyl ester |

| Weinreb Amide | EDC, HOBt, MeONHMe·HCl, DMF | N-methoxy-N-methyl-3-hydroxy-3-phenylpentanamide |

| Acid Chloride | SOCl₂ or (COCl)₂ | 3-Hydroxy-3-phenylpentanoyl chloride |

Hydroxyl Functional Group Chemistry and Protecting Group Strategies

The tertiary hydroxyl group in this compound is a key functional handle, but its reactivity can also interfere with transformations at other sites of the molecule. Therefore, protection of this hydroxyl group is often a crucial step in a synthetic sequence. libretexts.org

Protecting Groups: A variety of protecting groups can be employed for the tertiary alcohol. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. libretexts.org

Silyl Ethers: Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction and removal under specific conditions. For the tertiary hydroxyl group of a derivative of 3-hydroxy-5-phenylpentanoic acid, a tert-butyldimethylsilyl (TBS) ether was successfully formed using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in DMF. nih.govresearchgate.net This protecting group is stable under a range of non-acidic conditions. Deprotection of the TBS ether can be challenging; while tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a common reagent for this purpose, it can lead to side reactions like retro-aldol and dehydration in this specific system. nih.gov A successful deprotection was achieved using 1N HCl in ethanol. nih.gov

Ethers: Simple ethers like methyl or ethyl ethers are generally not suitable as protecting groups for alcohols because their cleavage requires harsh conditions. libretexts.org

Esters: The hydroxyl group can be protected as an ester, for example, an acetate (B1210297) or a benzoate. These are generally stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis.

Acetals: Acetals can also be used to protect hydroxyl groups, particularly in the presence of an acid catalyst. libretexts.org

Reactions of the Hydroxyl Group: The unprotected tertiary hydroxyl group can undergo elimination (dehydration) under acidic conditions to form an unsaturated carboxylic acid. It can also be a site for substitution reactions, although these are less common for tertiary alcohols compared to primary and secondary ones.

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF | 1N HCl in EtOH |

| Acetyl (Ac) | Acetic anhydride, pyridine | Mild base (e.g., K₂CO₃, MeOH) or acid |

| Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |

Aromatic Moiety Reactivity and Substitutions

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The substituents already on the ring, the hydroxyl and the alkyl chain, will direct incoming electrophiles. The alkyl chain is an activating group and an ortho, para-director. The hydroxyl group, being on a benzylic carbon, has a less direct influence on the aromatic ring's reactivity compared to a phenolic hydroxyl group.

Electrophilic Aromatic Substitution:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, primarily at the para position due to steric hindrance from the pentanoic acid chain at the ortho positions. The nitro group is an electron-withdrawing group and deactivates the ring towards further substitution. byjus.com

Halogenation: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also lead to substitution, again favoring the para position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming new carbon-carbon bonds on an aromatic ring. wikipedia.org For this compound, these reactions would likely require protection of both the carboxylic acid and hydroxyl groups to prevent side reactions with the Lewis acid catalyst. For instance, Friedel-Crafts acylation of the protected molecule would be expected to yield the para-acylated product. libretexts.orgsigmaaldrich.com

The directing effects of the substituents would lead to a mixture of products, with the major product being determined by a combination of electronic and steric factors.

| Reaction | Reagents | Expected Major Product (on the phenyl ring) |

| Nitration | HNO₃, H₂SO₄ | para-nitro substitution |

| Bromination | Br₂, FeBr₃ | para-bromo substitution |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with protected functional groups) | para-acyl substitution |

Regioselective and Stereoselective Functionalizations for Complex Product Formation

The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound can exist as a racemic mixture of enantiomers. The synthesis of enantiomerically pure forms and their subsequent stereoselective reactions are crucial for the preparation of complex, biologically active molecules.

Stereoselective Synthesis: The stereoselective synthesis of related β-hydroxy acids has been achieved through methods like the Evans aldol (B89426) reaction. nih.gov For example, the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid was accomplished via an aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal, affording two diastereomers that could be separated chromatographically. nih.govresearchgate.net Subsequent removal of the chiral auxiliary yielded the enantiomerically enriched acid. nih.govresearchgate.net Optical resolution of the racemic acid using chiral amines, such as cinchonidine (B190817), is another strategy to obtain enantiopure forms. nih.gov

Regioselective Functionalization: Regioselectivity comes into play primarily in the functionalization of the aromatic ring, as discussed in the previous section, where substitution is directed to specific positions. Furthermore, in more complex synthetic sequences, the differential reactivity of the carboxylic acid and hydroxyl groups can be exploited for regioselective transformations by choosing appropriate reagents and protecting groups. For instance, the carboxylic acid can be selectively converted to an amide while the hydroxyl group is protected, or vice versa.

The combination of stereocontrol in the creation of the chiral center and regiocontrol in the modification of the aromatic ring allows for the synthesis of a wide array of complex molecules with defined three-dimensional structures. For example, the enantiomerically pure (3S)-hydroxy-5-phenylpentanoic acid has been used as a key intermediate in the asymmetric synthesis of natural products like (S)-daphneolone and (S)-dihydroyashabushiketol. nih.govresearchgate.net

Metabolic and Biosynthetic Research on 3 Hydroxy 3 Phenylpentanoic Acid Analogs in Biological Systems

Putative Biosynthetic Pathways for Related β-Hydroxy Phenyl Acids

The biosynthesis of β-hydroxy phenyl acids is believed to originate from primary metabolic pathways, particularly from aromatic amino acids. nih.gov The shikimate pathway is a fundamental route in plants and microorganisms that produces the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.gov These amino acids serve as the primary precursors for a multitude of secondary metabolites, including phenylalkanoic acids. nih.gov

A common proposed pathway begins with the conversion of L-phenylalanine to phenylpyruvic acid through the action of aminotransferases. ymdb.canih.gov Following this, phenylpyruvic acid can undergo a series of enzymatic modifications. For instance, in the biosynthesis of fukinolic and cimicifugic acids in Actaea racemosa, a putative pathway involves the reduction of a 4-hydroxyphenylpyruvic acid intermediate to 4-hydroxyphenyllactic acid, catalyzed by a hydroxy(phenyl)pyruvic acid reductase. nih.gov This highlights a key step where a keto acid is converted into a hydroxy acid.

Furthermore, research using stable-isotope labeling has demonstrated that 3-hydroxy-3-phenylpropanoic acid, a close analog of 3-hydroxy-3-phenylpentanoic acid, is a direct intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid from cinnamic acid in plants like cucumber and Nicotiana attenuata. nih.gov This pathway involves the hydration of the double bond of cinnamic acid, a reaction that is a cornerstone of this biosynthetic route. The general proposed scheme for the formation of these β-hydroxy acids involves the initial synthesis of a phenyl-α-keto acid (like phenylpyruvic acid) from phenylalanine, which is then reduced or otherwise converted to the corresponding β-hydroxy acid derivative. nih.govnih.gov

Enzymatic Transformations and Biocatalytic Conversions of Phenylalkanoic Acids

The conversion of phenylalkanoic acids and their precursors is mediated by a diverse array of enzymes capable of performing highly specific chemical transformations. These biocatalytic processes are of significant interest for both understanding natural metabolic networks and for potential applications in biotechnology.

Key enzymes identified in these pathways include reductases and dehydrogenases. For example, whole cells of the thermophilic bacterium Bacillus coagulans SDM have been shown to effectively convert phenylpyruvic acid (PPA) into phenyllactic acid (PLA). nih.gov Kinetic studies and enzyme activity staining identified NAD-dependent L- and D-lactate dehydrogenases as the key enzymes responsible for this reduction, showcasing a direct enzymatic link between a phenyl-keto acid and a phenyl-hydroxy acid. nih.gov Similarly, a hydroxy(phenyl)pyruvic acid reductase has been isolated from Actaea racemosa that catalyzes the NADPH-dependent reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid. nih.gov Transaminases are also crucial, often initiating the pathway by converting an amino acid like L-phenylalanine into its corresponding keto acid, phenylpyruvate. ymdb.canih.gov

Beyond their synthesis, phenylalkanoic acids can be catabolized or modified through a series of reactions that bear a strong resemblance to the β-oxidation of fatty acids. tandfonline.comnih.gov This metabolic pathway allows organisms to break down the alkyl side chain of these aromatic compounds, typically to generate energy or produce precursors for other biosynthetic routes. nih.govnih.gov

The process generally begins with the activation of the phenylalkanoic acid to its corresponding acyl-CoA thioester. nih.gov This is followed by a cycle of four core reactions:

Dehydrogenation: Introduction of a double bond between the α- and β-carbons of the alkyl chain, catalyzed by an acyl-CoA dehydrogenase.

Hydration: Addition of a water molecule across the double bond to form a β-hydroxyacyl-CoA intermediate, a reaction mediated by an enoyl-CoA hydratase. tandfonline.com

Oxidation: The hydroxyl group is oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase.

Thiolysis: The β-ketoacyl-CoA is cleaved by a thiolase, releasing acetyl-CoA and a phenyl-acyl-CoA that is two carbons shorter. nih.gov

This cycle can repeat, progressively shortening the side chain. It has been proposed that the transformation of 4-hydroxy-5-(phenyl)pentanoic acids into 3-hydroxy-5-(phenyl)pentanoic acids could proceed via enzymes of the β-oxidation pathway. tandfonline.com This process often occurs in peroxisomes, where, unlike in mitochondria, the metabolic intermediates may accumulate rather than being completely oxidized. nih.gov

Microbial Metabolism and Biosynthesis of Related Polyhydroxyalkanoates

Microorganisms can utilize phenylalkanoic acids and other aromatic compounds as carbon sources for the synthesis of polyhydroxyalkanoates (PHAs). nih.govresearchgate.net PHAs are a class of biodegradable and biocompatible polyesters produced by numerous bacteria as intracellular carbon and energy storage materials. nih.govrsc.org The incorporation of monomers with aromatic side chains, derived from compounds like phenylalkanoic acids, can significantly alter the physical properties of the resulting biopolymer, leading to materials with novel characteristics. researchgate.net

Pseudomonas putida is a well-studied bacterium known for its metabolic versatility and its ability to produce medium-chain-length PHAs (mcl-PHAs). nih.gov Strains of P. putida can be cultivated on aromatic hydrocarbons (like toluene) or fatty acids to produce PHAs containing phenyl- and phenoxy-derived monomer units. researchgate.net The metabolic pathway involves the degradation of the aromatic substrate into intermediates that can be channeled into PHA synthesis. The β-oxidation pathway plays a critical role in this process, generating the (R)-3-hydroxyacyl-CoA precursors that are polymerized by PHA synthase enzymes. researchgate.net

Metabolic engineering has been extensively used to create recombinant bacterial strains, including Escherichia coli and Cupriavidus necator, with enhanced capabilities for producing specific types of PHAs from a variety of carbon sources. nih.govresearchgate.net By introducing or modifying genes related to PHA synthesis and substrate metabolism, researchers can direct the flow of carbon from unconventional feedstocks towards the production of custom biopolymers.

| Microorganism | Substrate(s) | Resulting PHA Type |

| Pseudomonas putida | Toluene (B28343), Ethylbenzene | PHA with aromatic side groups |

| Recombinant E. coli | Fatty Acids | Medium-chain-length PHA (mcl-PHA) |

| Cupriavidus necator (Recombinant) | Fatty Acids, Plant Oils | PHBHHx (Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)) |

| Aeromonas hydrophila (Recombinant) | Gluconate, Glucose | PHBHHx |

This table provides examples of microbial systems used for the production of various polyhydroxyalkanoates from different substrates.

Intermediary Roles in Natural Product Biosynthesis and Secondary Metabolite Pathways

β-Hydroxy phenyl acids, including analogs of this compound, are not always metabolic end-products. They often function as key intermediates in the biosynthetic pathways of more complex secondary metabolites. nih.gov The initial steps of these pathways are rooted in primary metabolism, which provides the essential precursors. nih.govnih.gov

A clear example of this intermediary role is the biosynthesis of benzoic acid and salicylic acid. Studies have confirmed that 3-hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine and a direct precursor in the pathway leading to these important plant signaling molecules. nih.gov This demonstrates that a β-hydroxy phenyl acid can be a transient species, readily converted into other compounds.

Similarly, phenylpropanoids, which are closely related structurally, are the building blocks for a vast diversity of plant natural products, including flavonoids, stilbenes, and lignin. mdpi.com The pathways to these compounds involve a series of enzymatic hydroxylations, reductions, and elaborations starting from cinnamic acid. mdpi.com The formation of fukinolic acid also proceeds through a phenyllactic acid intermediate derived from L-phenylalanine. nih.gov The structural motif of 3-hydroxy-5-phenylpentanoic acid is also found in a class of natural plant metabolites known as diarylpentanoids, suggesting its role as a potential biosynthetic precursor in these systems. nih.gov

Application of 3 Hydroxy 3 Phenylpentanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Diarylpentanoids and Diarylheptanoids (Leveraging Analogs like 3-Hydroxy-5-phenylpentanoic Acid)

While 3-hydroxy-3-phenylpentanoic acid itself is a valuable chiral synthon, its analog, (3S)-hydroxy-5-phenylpentanoic acid, has been effectively utilized as a key intermediate in the asymmetric synthesis of various linear diarylpentanoids and diarylheptanoids. researchgate.netmdpi.com These classes of natural products, characterized by two aromatic rings linked by a seven-carbon or five-carbon chain, exhibit a wide range of medicinal properties, including anti-tumor, anti-inflammatory, and antioxidant activities. mdpi.comnih.gov Many of these compounds feature a β-hydroxy ketone or a 1,3-diol as a central structural motif, which can be readily accessed from chiral 3-hydroxy-5-phenylpentanoic acid. researchgate.netmdpi.com

A practical and efficient preparation of optically pure (3S)-hydroxy-5-phenylpentanoic acid involves an Evans aldol (B89426) addition of an (R)-acetyloxazolidinone with 3-phenylpropanal. researchgate.net This reaction yields two diastereomers that can be separated by chromatography. Subsequent removal of the chiral auxiliary furnishes the desired (S)-acid in high yield. researchgate.net

This chiral acid is then often converted into its Weinreb amide derivative. mdpi.com The Weinreb amide serves as a privileged acylating agent, allowing for the controlled addition of various organometallic reagents (organolithium or organomagnesium compounds) to construct the carbon skeleton of the target natural products with high optical purity. researchgate.netmdpi.com This strategy provides a convergent and rapid method for synthesizing these complex molecules. researchgate.net

Table 1: Examples of Natural Products Synthesized from (3S)-Hydroxy-5-phenylpentanoic Acid

| Natural Product | Class | Key Synthetic Step | Reference |

| (S)-Daphneolone | Diarylpentanoid | Addition of an organolithium reagent to a Weinreb amide intermediate. | researchgate.netmdpi.com |

| (S)-Dihydroyashabushiketol | Diarylpentanoid | Addition of an organomagnesium reagent to a Weinreb amide intermediate. | researchgate.netmdpi.com |

| (3S,5S)-Yashabushidiol B | Diarylheptanoid | Formal synthesis utilizing the common Weinreb amide precursor. | researchgate.netmdpi.com |

This methodology highlights the strategic importance of chiral β-hydroxy pentanoic acid scaffolds in providing access to medicinally relevant natural products like diarylheptanoids and their analogs. mdpi.comwikipedia.orgnih.gov

Scaffold for Atypical Amino Acid Derivatives and Peptidomimetics

The structural framework of this compound is particularly well-suited for the synthesis of atypical amino acid derivatives and peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The γ-amino-β-hydroxy acid motif, a key feature of statine (B554654) and its analogs, is a common design element in protease inhibitors, as it acts as a transition-state mimic of peptide bond hydrolysis. nih.gov

The 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, a direct derivative of the title compound's scaffold, is a component of naturally occurring enzyme inhibitors. nih.govnih.gov For instance, the stictamides, isolated from a species of lichen, incorporate the Ahppa unit and have been identified as inhibitors of matrix metalloproteinase 12 (MMP12), a protease implicated in disease. nih.govnih.gov The discovery of these natural products underscores the role of the Ahppa scaffold as a privileged structure for enzyme inhibition.

Synthesis of Statine-Derived Analogs and Related Enzyme Inhibitors

Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a well-known, non-proteinogenic amino acid that is a core component of pepstatin, a potent protease inhibitor. rsc.org Analogs of statine, particularly those incorporating a phenyl group like 4-amino-3-hydroxy-5-phenylpentanoic acid, are of significant interest in medicinal chemistry. nih.govnih.gov These structures are crucial components of highly potent enzyme inhibitors, notably for targets like HIV-1 protease. nih.gov

A flexible and highly diastereoselective synthesis has been developed to produce a variety of 2-heterosubstituted statine derivatives based on the 4-amino-3-hydroxy-5-phenylpentanoic acid core. nih.gov The synthesis typically begins with a protected L-phenylalaninol, which is converted to a γ-amino α,β-unsaturated ester. A key step involves the highly diastereoselective epoxidation of this ester, followed by regioselective ring-opening of the resulting epoxide with various heteronucleophiles. nih.gov This sequence allows for the introduction of diverse substituents at the C-2 position while controlling the stereochemistry to match the required configuration for potent HIV-protease inhibition. nih.gov This synthetic flexibility has enabled the exploration of structure-activity relationships, leading to the discovery of inhibitors with K_i values as low as 3.4 nM and antiviral activity in the low nanomolar range. nih.gov

Table 2: Research Findings on Statine-Derived Analogs as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Synthetic Feature | Biological Activity | Reference |

| 2-Heterosubstituted statine derivatives | HIV-1 Protease | Diastereoselective epoxidation and regioselective nucleophilic ring-opening. | Potent inhibition (K_i as low as 3.4 nM) and antiviral activity. | nih.gov |

| Stictamides (containing Ahppa) | Matrix Metalloproteinase 12 (MMP12) | Natural product isolation. | Inhibition at 2.3 µM; reduces cancer cell invasion. | nih.govnih.gov |

The synthesis and evaluation of these statine-derived analogs demonstrate the power of the 3-hydroxy-phenylpentanoic acid scaffold in generating potent and selective enzyme inhibitors for critical therapeutic targets. nih.govmdpi.com

Intermediate in Pharmaceutical Precursor Synthesis

A pharmaceutical intermediate is a compound produced during the synthesis of an active pharmaceutical ingredient (API) that requires further chemical transformation to become the final drug product. joinbandbio.com The optically active tertiary alcohol structure of this compound makes it and its derivatives valuable intermediates in the synthesis of complex pharmaceutical agents. sumitomo-chem.co.jp

The synthesis of potent HIV-1 protease inhibitors serves as a prime example. As detailed previously, derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid are not end-products themselves but crucial precursors. nih.gov The synthetic route, which builds the core statine-like structure, is a clear illustration of creating a complex pharmaceutical intermediate. nih.gov The ability to systematically modify the scaffold at various positions (S1', S2, S3) is essential for optimizing the pharmacological profile of the final drug candidate. nih.gov

Advanced Structural Characterization and Computational Studies of 3 Hydroxy 3 Phenylpentanoic Acid

Spectroscopic Techniques for Advanced Structural Elucidation and Conformational Analysis

Advanced spectroscopic methods are pivotal in moving beyond simple identification to a detailed understanding of the molecule's architecture and behavior in solution.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure and dynamic properties of molecules like 3-hydroxy-3-phenylpentanoic acid. While specific high-resolution NMR data for this compound is not extensively published, the principles of its application can be understood from studies on analogous compounds such as phenyllactic acid.

Stereochemical Assignment: The core challenge in characterizing this compound is the determination of the absolute configuration at the chiral C3 carbon. High-resolution 1H and 13C NMR, in conjunction with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can reveal through-space proximities between protons. By derivatizing the carboxylic acid or the hydroxyl group with a chiral auxiliary agent, it is possible to create diastereomers that will exhibit distinct chemical shifts and coupling constants in the NMR spectrum, allowing for the unambiguous assignment of the (R) or (S) configuration. For instance, the diastereotopic methylene (B1212753) protons adjacent to the carboxyl group (C2) would be expected to show different chemical shifts and coupling patterns depending on the stereochemistry at C3.

Dynamic Studies: Variable temperature (VT) NMR studies can provide information on conformational dynamics, such as the rotation around the C-C bonds and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. Changes in chemical shifts, coupling constants, and line shapes with temperature can be analyzed to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these dynamic processes. This information is critical for understanding how the molecule might adapt its shape to fit into an enzyme's active site.

A summary of typical NMR data that would be expected for this compound, based on its structure and data from similar compounds, is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| 1H | ~7.2-7.4 | Multiplet | Aromatic protons of the phenyl group. |

| 1H | ~2.5-2.8 | Singlet or AB quartet | Methylene protons (C2) adjacent to the carbonyl group. Diastereotopic nature may lead to complex splitting. |

| 1H | ~1.6-1.9 | Quartet | Methylene protons (C4) of the ethyl group. |

| 1H | ~0.8-1.0 | Triplet | Methyl protons (C5) of the ethyl group. |

| 1H | Variable | Broad singlet | Hydroxyl proton (OH at C3) and carboxylic acid proton (COOH). Position is solvent and concentration-dependent. |

| 13C | ~175-180 | Singlet | Carbonyl carbon of the carboxylic acid (C1). |

| 13C | ~140-145 | Singlet | Quaternary aromatic carbon attached to the main chain. |

| 13C | ~125-129 | Singlet | Aromatic CH carbons. |

| 13C | ~70-75 | Singlet | Quaternary carbon bearing the hydroxyl group and phenyl group (C3). |

| 13C | ~40-45 | Singlet | Methylene carbon adjacent to the carbonyl group (C2). |

| 13C | ~30-35 | Singlet | Methylene carbon of the ethyl group (C4). |

| 13C | ~8-12 | Singlet | Methyl carbon of the ethyl group (C5). |

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatography (GC-MS or LC-MS) and tandem mass spectrometry (MS/MS), are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound. This data is not only crucial for structural confirmation but can also provide clues about its metabolic fate or degradation pathways.

The Gas Chromatography-Mass Spectrometry (GC-MS) data available for this compound shows characteristic fragmentation patterns. nih.gov The analysis of these fragments helps in piecing together the structure of the parent molecule.

Fragment Analysis: Under electron ionization (EI), this compound is expected to undergo several key fragmentation reactions:

Water Loss: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion.

Decarboxylation: The carboxylic acid moiety can be lost as CO₂ (44 Da).

Alpha-Cleavage: The bonds adjacent to the oxygen-bearing carbon (C3) are susceptible to cleavage. Cleavage between C2 and C3 would lead to fragments characteristic of the phenyl and hydroxyl-bearing portion. Cleavage between C3 and C4 would separate the ethyl group.

Benzylic Cleavage: The formation of a stable benzoyl cation (C₆H₅CO⁺, m/z 105) is a very common pathway for compounds containing a phenylcarbonyl or related moiety. The presence of a strong peak at m/z 105 in the GC-MS data for this compound suggests a rearrangement and cleavage to form this stable ion. nih.gov

Another significant fragment is observed at m/z 165, which could correspond to the loss of the ethyl group (C₂H₅, 29 Da) from the molecular ion (194 Da), followed by the loss of a proton. nih.gov

Mechanistic Pathway Elucidation: By using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), it is possible to study the intact molecule and its non-covalent complexes. In metabolic studies, labeled isotopes (e.g., ¹³C or ²H) can be incorporated into the molecule. Following the mass shifts in the fragments in subsequent MS analysis allows for the precise mapping of metabolic transformations, such as hydroxylation, oxidation, or conjugation, that the molecule undergoes in a biological system.

| m/z | Proposed Fragment Ion | Plausible Origin |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 176 | [C₁₁H₁₂O₂]⁺ | [M - H₂O]⁺ |

| 165 | [C₁₀H₉O₂]⁺ | [M - C₂H₅]⁺ or other complex rearrangement |

| 149 | [C₁₁H₁₃O]⁺ | [M - COOH]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, [C₆H₅CO]⁺, via rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful lens to investigate the properties of this compound at the atomic level, complementing experimental data and providing predictive insights.

Conformational Analysis and Stereoisomer Stability Assessment

The flexibility of the pentanoic acid chain and the free rotation around the C-C single bonds mean that this compound can exist in numerous conformations. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the potential energy surface of the molecule. This allows for the identification of low-energy, stable conformers and the energy barriers between them.

Stereoisomer Stability: Of particular interest is the relative stability of the (R) and (S) enantiomers. While enantiomers have identical energies in an achiral environment, computational modeling can be used to predict their differential interactions with other chiral molecules, such as amino acids in an enzyme active site. By calculating the energies of the diastereomeric complexes formed between each enantiomer and a chiral selector, it is possible to predict which enantiomer will bind more favorably, providing a theoretical basis for enantioselective biological activity or chromatographic separation.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its formation, such as through an aldol-type reaction, or its degradation, can be modeled. By calculating the energies of reactants, products, and potential intermediates, a reaction energy profile can be constructed.

Transition State Analysis: The highest point on this profile corresponds to the transition state, the fleeting, high-energy arrangement of atoms that must be achieved for the reaction to proceed. Locating the transition state geometry and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. For example, in the enzyme-catalyzed reduction of a ketone precursor to form the hydroxyl group of this compound, computational modeling can elucidate the geometry of the transition state, including the distance between the hydride donor (e.g., from NADH) and the carbonyl carbon. st-andrews.ac.uk This provides a detailed picture of how the enzyme facilitates the reaction.

Quantitative Structure-Activity Relationships (QSAR) and Ligand-Enzyme Docking (Theoretical Studies on Analogs)

While specific QSAR and docking studies on this compound are not widely reported, the methodologies are highly applicable to its analogs and provide a framework for future research.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a set of analogs of this compound, where substituents on the phenyl ring or modifications to the alkyl chain are made, QSAR can be employed. Molecular descriptors, such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity (logP), would be calculated for each analog. These descriptors are then used as variables in a statistical model to predict the inhibitory activity against a specific enzyme, for example. A successful QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov

Ligand-Enzyme Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov If an enzyme target for this compound or its analogs is identified, docking studies can be performed to understand the binding mode. nih.gov The ligand is placed into the active site of the enzyme in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds between the hydroxyl or carboxyl groups and amino acid residues, or hydrophobic interactions of the phenyl ring. dovepress.com This information is invaluable for explaining the observed activity and for designing new analogs with improved binding affinity and selectivity. For example, docking studies on similar hydroxamic acid-based inhibitors have been crucial in understanding their interaction with histone deacetylase (HDAC) enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-3-phenylpentanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves aldol condensation or β-hydroxy acid formation. For example, β-keto esters can undergo stereoselective reduction using catalysts like NADH-dependent enzymes or metal complexes (e.g., Ru-BINAP) to yield the hydroxyl group . Optimization includes adjusting pH (6.5–7.5 for enzymatic reactions), temperature (25–37°C), and solvent polarity (aqueous-organic biphasic systems) to enhance yield and enantiomeric excess (ee). Monitoring via HPLC with chiral columns ensures stereochemical purity .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify backbone structure and substituents (e.g., phenyl group at δ 7.2–7.4 ppm, hydroxy proton at δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 194.0947 for C _{14}O) and fragmentation patterns .

- FT-IR : Detects carbonyl (1700–1750 cm) and hydroxyl (3200–3600 cm) stretches .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Use amber vials to avoid photodegradation. Safety protocols include working in a fume hood with PPE (gloves, goggles) due to potential skin/eye irritation, as noted in SDS guidelines for similar hydroxy acids .

Q. What are common impurities in synthesized this compound, and how are they mitigated?

- Methodological Answer : Byproducts like 3-phenylpent-2-enoic acid (dehydration product) or racemic mixtures may form. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures (70:30 v/v) removes impurities. Purity ≥95% is confirmed by GC-MS or HPLC .

Advanced Research Questions

Q. How do computational models predict the stereoselectivity of this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For enzymatic routes, molecular docking simulations (AutoDock Vina) analyze substrate-enzyme interactions, identifying key residues (e.g., Tyr154 in ketoreductases) that stabilize the (R)- or (S)-enantiomer .

Q. What role does this compound play in microbial metabolic pathways?

- Methodological Answer : In Pseudomonas spp., it serves as a precursor for polyhydroxyalkanoates (PHAs). Degradation involves β-oxidation via acyl-CoA intermediates, monitored using -labeled tracers and LC-MS/MS. Knockout studies (e.g., fadB mutants) reveal blocked pathways, confirmed via metabolomic profiling .

Q. How does solvent polarity influence the compound’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer : In polar aprotic solvents (DMF, DMSO), the hydroxyl group’s acidity increases (pKa ~3.5), enhancing its activation for esterification. Kinetic studies using NMR show reaction rates triple in DMF vs. THF. Solvent-free microwave-assisted synthesis (100°C, 10 min) improves yield by 20% .

Q. What challenges arise in scaling up enantioselective synthesis while maintaining >99% ee?

- Methodological Answer : Batch reactor scalability faces mass transfer limitations in biphasic systems. Continuous-flow microreactors with immobilized catalysts (e.g., Rh-Monophos on SiO) improve ee by reducing diffusion barriers. Process Analytical Technology (PAT) tools, like inline FTIR, monitor ee in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.